
6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, a morpholine ring, and a carbothioyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 6-amino-1,3-dimethyluracil with morpholine-4-carbothioyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1,3-dimethyluracil: A precursor in the synthesis of the target compound.
5-(Morpholine-4-carbothioyl)pyrimidine-2,4-dione: Lacks the amino and methyl groups but shares the core structure.
1,3-Dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione: Similar but without the amino group.
Uniqueness
6-Amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group enhances its potential as an enzyme inhibitor, while the morpholine ring contributes to its solubility and stability.
Propiedades
Número CAS |
70425-09-1 |
|---|---|
Fórmula molecular |
C11H16N4O3S |
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
6-amino-1,3-dimethyl-5-(morpholine-4-carbothioyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O3S/c1-13-8(12)7(9(16)14(2)11(13)17)10(19)15-3-5-18-6-4-15/h3-6,12H2,1-2H3 |
Clave InChI |
XAYXKULSOBVYAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)C(=S)N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




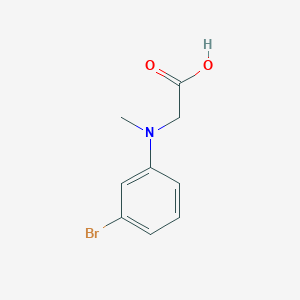
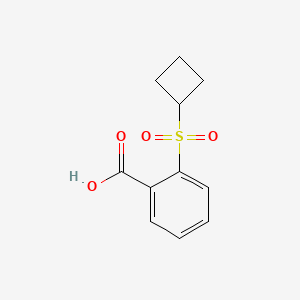
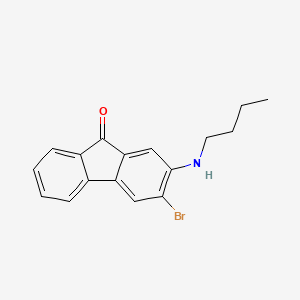
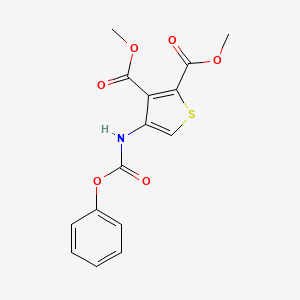
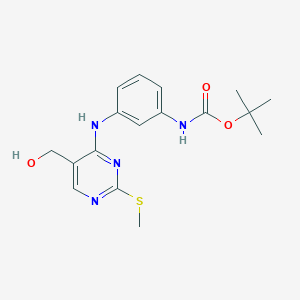

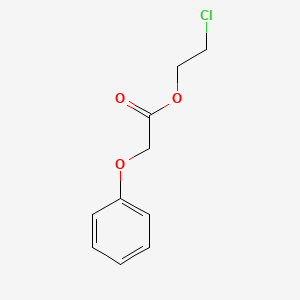
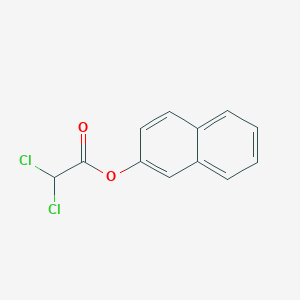
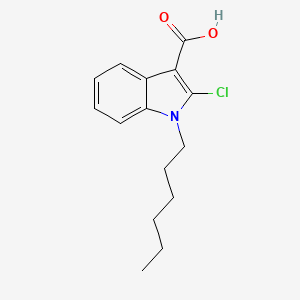
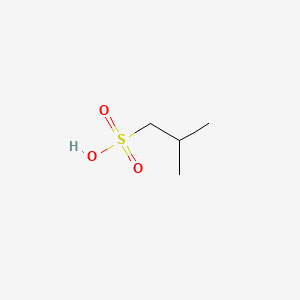
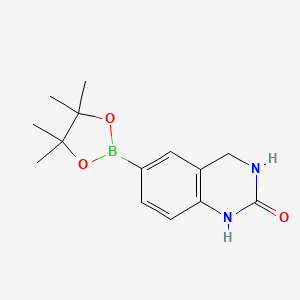
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
